1-Ethoxyethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

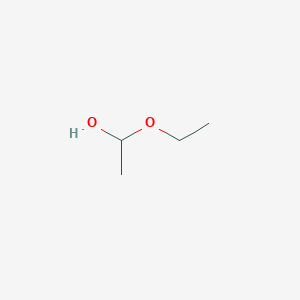

Structure

3D Structure

Properties

Molecular Formula |

C4H10O2 |

|---|---|

Molecular Weight |

90.12 g/mol |

IUPAC Name |

1-ethoxyethanol |

InChI |

InChI=1S/C4H10O2/c1-3-6-4(2)5/h4-5H,3H2,1-2H3 |

InChI Key |

CAFAOQIVXSSFSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Ethoxyethanol for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-ethoxyethanol (acetaldehyde ethyl hemiacetal), a molecule of interest in organic synthesis. Due to its nature as a relatively unstable acyclic hemiacetal, detailed experimental protocols and extensive physicochemical data are scarce in publicly available literature. This guide consolidates the theoretical basis for its synthesis, outlines generalized experimental approaches, discusses the inherent challenges in its purification, and presents available data for its characterization. A comparative analysis with its structural isomer, 2-ethoxyethanol (B86334), is also provided to offer a broader context.

Introduction

This compound (CAS No. 7518-70-9), also known as acetaldehyde (B116499) ethyl hemiacetal, is the hemiacetal formed from the reaction of acetaldehyde and ethanol (B145695).[1][2] Hemiacetals are key intermediates in the formation of acetals and are present in equilibrium with their corresponding aldehydes/ketones and alcohols.[3] Unlike its more stable and commercially significant isomer, 2-ethoxyethanol, this compound is primarily a transient species, making its isolation and purification challenging.[3][4] This guide aims to provide researchers with a thorough understanding of the principles governing the synthesis and purification of this compound, drawing from general principles of hemiacetal chemistry and the limited available data.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following table summarizes its known and computed properties, with a comparison to the well-characterized 2-ethoxyethanol.

| Property | This compound | 2-Ethoxyethanol |

| CAS Number | 7518-70-9[1] | 110-80-5[4] |

| Molecular Formula | C4H10O2[1][2] | C4H10O2[4] |

| Molecular Weight | 90.12 g/mol [1][2] | 90.12 g/mol [4] |

| Boiling Point | N/A | 135 °C[4] |

| Melting Point | N/A | -70 °C[4] |

| Density | N/A | 0.930 g/cm³[4] |

| Solubility in Water | Miscible (predicted) | Miscible[4] |

| XLogP3-AA | 0.3[2] | -0.1 |

| Hydrogen Bond Donor Count | 1[2] | 1 |

| Hydrogen Bond Acceptor Count | 2[2] | 2 |

Synthesis of this compound

The primary route to this compound is the direct, reversible reaction of acetaldehyde and ethanol. This reaction is typically acid-catalyzed and exists in equilibrium with the starting materials and the subsequently formed acetal, 1,1-diethoxyethane.[5]

Acid-Catalyzed Hemiacetal Formation

The formation of this compound is an example of nucleophilic addition to a carbonyl group. The alcohol (ethanol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (acetaldehyde). The reaction is generally slow under neutral conditions and is therefore typically catalyzed by an acid.[3]

Generalized Experimental Protocol: Acid-Catalyzed Synthesis

Disclaimer: This is a generalized protocol and requires optimization. Due to the instability of this compound, isolation of a pure product is challenging.

Materials:

-

Acetaldehyde (freshly distilled)

-

Anhydrous ethanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl in ether, or a solid acid resin)

-

Anhydrous ether (as a solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous ethanol and anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of the anhydrous acid catalyst to the stirred solution.

-

In a separate, cooled dropping funnel, add freshly distilled acetaldehyde.

-

Add the acetaldehyde dropwise to the cold, stirred ethanolic solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for several hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, looking for the characteristic signals of the hemiacetal.

-

Work-up (for attempted isolation):

-

Neutralize the reaction by adding a weak, anhydrous base (e.g., powdered sodium bicarbonate) and stir until the acid is neutralized.

-

Filter the mixture to remove the base.

-

Carefully remove the solvent in vacuo at a low temperature to minimize the reversion of the hemiacetal to the starting materials.

-

Note: The isolation of pure this compound is difficult as the removal of the solvent and any excess reactants can shift the equilibrium back towards the starting materials.[3]

Electrochemical Synthesis

Recent literature suggests an electrochemical approach for the synthesis of 1,1-diethoxyethane from ethanol.[6][7] This process involves the electrochemical oxidation of ethanol to acetaldehyde, which then reacts with the surrounding ethanol in the presence of an electrogenerated acid to form the hemiacetal and subsequently the acetal.[6] While the primary product of interest in these studies is the acetal, the formation of this compound is a crucial intermediate step. The isolation of the hemiacetal from this reaction mixture would face similar challenges as the acid-catalyzed method.

Purification of this compound

The purification of acyclic hemiacetals like this compound is notoriously difficult due to their inherent instability and the reversible nature of their formation.[3] Standard purification techniques must be approached with caution.

Challenges in Purification

-

Equilibrium Shift: As this compound is in equilibrium with acetaldehyde and ethanol, any attempt to remove these components (e.g., by distillation) can drive the equilibrium back to the starting materials.[8]

-

Thermal Instability: Heating during distillation can also promote the decomposition of the hemiacetal back to its constituents or promote the formation of the more stable acetal.

-

Azeotrope Formation: The presence of ethanol, acetaldehyde, and potentially water can lead to the formation of azeotropes, further complicating separation by distillation.[8]

Potential Purification Strategies

-

Low-Temperature, High-Vacuum Distillation: If the boiling point of this compound is sufficiently different from the other components, fractional distillation under reduced pressure and at a low temperature might be feasible. However, no reliable boiling point data for this compound is available.

-

Preparative Chromatography: Preparative gas chromatography (GC) or liquid chromatography (LC) could potentially be used for small-scale purification, provided a suitable stationary phase and conditions that do not promote decomposition are identified.

-

Membrane Separation/Adsorption: For removal of water prior to further purification, membrane filtration or adsorption units could be employed.[8]

Characterization

| Spectroscopic Technique | This compound (Predicted/Typical Ranges) | 2-Ethoxyethanol (Experimental Data) |

| ¹H NMR | -CH(OH)O- : ~4.5-5.5 ppm (quartet); -OCH₂CH₃ : ~3.4-3.8 ppm (quartet); -CH(OH)CH₃ : ~1.1-1.3 ppm (doublet); -OCH₂CH₃ : ~1.1-1.3 ppm (triplet); -OH : variable, broad singlet. | -OCH₂CH₂OH : ~3.7 ppm (t); -OCH₂CH₂OH : ~3.5 ppm (t); -OCH₂CH₃ : ~3.5 ppm (q); -OCH₂CH₃ : ~1.2 ppm (t).[9][10] |

| ¹³C NMR | -C(OH)O- : ~95-105 ppm; -OCH₂CH₃ : ~58-65 ppm; -C(OH)CH₃ : ~18-25 ppm; -OCH₂CH₃ : ~14-16 ppm. | -OCH₂CH₂OH : ~71 ppm; -OCH₂CH₂OH : ~61 ppm; -OCH₂CH₃ : ~67 ppm; -OCH₂CH₃ : ~15 ppm.[11] |

| IR Spectroscopy | O-H stretch : ~3200-3600 cm⁻¹ (broad); C-H stretch : ~2850-3000 cm⁻¹; C-O stretch : ~1000-1200 cm⁻¹. | O-H stretch : ~3400 cm⁻¹ (broad); C-H stretch : ~2870-2980 cm⁻¹; C-O stretch : ~1060-1120 cm⁻¹.[12][13] |

| Mass Spectrometry | Molecular Ion (M⁺) : m/z = 90. Fragmentation : Loss of CH₃ (m/z = 75), loss of OCH₂CH₃ (m/z = 45). | Molecular Ion (M⁺) : m/z = 90. Major Fragments : m/z = 45, 31, 59.[14] |

Logical Workflow and Reaction Pathway

The synthesis of this compound and its subsequent equilibrium to 1,1-diethoxyethane can be visualized as a sequential reaction pathway.

Caption: Reaction equilibrium of this compound synthesis.

Safety and Handling

Specific safety data for this compound is not available. However, based on its constituents and structural similarity to other short-chain ethers and alcohols, the following precautions should be taken:

-

Flammability: Assumed to be a flammable liquid. Handle away from ignition sources.

-

Toxicity: The toxicity is unknown. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the stability of this compound in this regard is unknown, it should be stored under an inert atmosphere and protected from light.

Conclusion

This compound is a chemically interesting but challenging molecule for researchers due to its inherent instability as an acyclic hemiacetal. Its synthesis is governed by the equilibrium between acetaldehyde and ethanol, which generally favors the starting materials or the more stable acetal, 1,1-diethoxyethane. This guide has provided a theoretical framework and generalized protocols for its synthesis and has highlighted the significant difficulties in its purification and isolation. Researchers working with this compound should proceed with an understanding of these challenges and prioritize in-situ characterization methods where possible. Further research into stabilizing and isolating this compound could open new avenues in synthetic chemistry.

References

- 1. This compound | CAS#:7518-70-9 | Chemsrc [chemsrc.com]

- 2. This compound | C4H10O2 | CID 10129898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. atamankimya.com [atamankimya.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetal Production via Ethanol Electrolysis - ChemistryViews [chemistryviews.org]

- 8. US20110275865A1 - Process for separating acetaldehyde from ethanol-containing mixtures - Google Patents [patents.google.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 2-Ethoxyethanol(110-80-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Ethoxyethanol(110-80-5) 13C NMR spectrum [chemicalbook.com]

- 12. Ethanol, 2-ethoxy- [webbook.nist.gov]

- 13. 2-Ethoxyethanol(110-80-5) IR Spectrum [m.chemicalbook.com]

- 14. Ethanol, 2-ethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxyethanol (CAS No. 7518-70-9), also known as acetaldehyde (B116499) ethyl hemiacetal, is an organic compound with the chemical formula C₄H₁₀O₂. It is a structural isomer of the more commonly cited 2-ethoxyethanol (B86334) and possesses distinct physicochemical properties. This technical guide provides a comprehensive overview of the known properties of this compound. It is important to note that while computational data for this compound is available, extensive experimental data for many of its specific physical properties, such as boiling and melting points, are not widely published in scientific literature. This document consolidates the available information and presents standardized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Structure

This compound is classified as a hemiacetal. Its structure consists of an ethanol (B145695) molecule added to the carbonyl group of an acetaldehyde molecule.

-

IUPAC Name: this compound

-

Synonyms: Acetaldehyde ethyl hemiacetal, 1-ethoxy-ethanol[5]

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. A significant portion of the physical properties lacks experimentally determined values in publicly accessible databases; where available, computationally predicted data is provided and noted.

| Property | Value | Data Type | Source(s) |

| Molecular Weight | 90.12 g/mol | Calculated | [1][3][6] |

| CAS Number | 7518-70-9 | Identifier | [1][2] |

| Molecular Formula | C₄H₁₀O₂ | Structural | [1][3][4] |

| Boiling Point | No Data Available | Experimental | [5][7][8] |

| Melting Point | No Data Available | Experimental | [5][7][8] |

| Density | No Data Available | Experimental | [5][7][8] |

| Vapor Pressure | No Data Available | Experimental | [5] |

| Flash Point | No Data Available | Experimental | [5][7][8] |

| Solubility in Water | Fully Miscible | Experimental | |

| LogP (Octanol/Water) | 0.36120 | Computational | [4] |

| Polar Surface Area (PSA) | 29.46 Ų | Computational | [4] |

Note: Data for the isomer 2-Ethoxyethanol (CAS 110-80-5) is often mistakenly attributed to this compound. Researchers should verify the CAS number when consulting external sources.

Synthesis Pathway

This compound is synthesized via the acid-catalyzed reaction between ethanol and acetaldehyde. This reaction is a classic example of hemiacetal formation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 7518-70-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H10O2 | CID 10129898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 7518-70-9,this compound | lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

spectroscopic data of 1-Ethoxyethanol for scientific analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxyethanol (CAS No: 7518-70-9), a hemiacetal of significant interest in scientific analysis. This document details the expected spectroscopic characteristics, experimental protocols for data acquisition, and a visualization of its synthesis and analysis workflow.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Quartet | 1H | CH (methine) |

| ~3.4 - 3.6 | Quartet | 2H | O-CH₂ (methylene) |

| ~3.0 - 4.0 | Broad Singlet | 1H | OH (hydroxyl) |

| ~1.2 - 1.4 | Doublet | 3H | CH-CH₃ (methyl) |

| ~1.1 - 1.3 | Triplet | 3H | CH₂-CH₃ (methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~95 - 100 | CH | O-CH-O |

| ~60 - 65 | CH₂ | O-CH₂ |

| ~20 - 25 | CH₃ | CH-CH₃ |

| ~15 - 20 | CH₃ | CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2990 - 2850 | Strong | C-H Stretch | Alkane |

| 1150 - 1050 | Strong | C-O Stretch | Ether & Alcohol |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion Fragment | Description |

| 90 | [C₄H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 75 | [M - CH₃]⁺ | Loss of a methyl group |

| 61 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

UV-Visible (UV-Vis) Spectroscopy

This compound, as a saturated aliphatic alcohol and ether, does not contain any chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, it is expected to be transparent in this region.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Alternatively, salt plates (NaCl or KBr) for a neat liquid sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Procedure (using salt plates for a neat liquid):

-

Sample Preparation: Place one or two drops of the this compound sample onto one clean, dry salt plate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.

-

Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them immediately with a dry solvent to prevent damage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent (e.g., methanol (B129727) or acetonitrile, LC-MS grade)

-

Vial and syringe for sample introduction

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for small molecule analysis.

-

-

Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Synthesis and Analysis Workflow

The following diagram illustrates the synthesis of this compound from ethanol (B145695) and acetaldehyde, followed by the spectroscopic analysis workflow. The synthesis proceeds via a hemiacetal formation mechanism.

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

References

thermodynamic properties of 1-Ethoxyethanol mixtures

An In-depth Technical Guide on the Thermodynamic Properties of 1-Ethoxyethanol Mixtures

Introduction

This compound, also known as Cellosolve or ethylene (B1197577) glycol monoethyl ether, is a versatile solvent with the chemical formula C4H10O2.[1] It is a clear, colorless, and nearly odorless liquid that is miscible with a wide range of substances, including water, alcohols, and other organic solvents.[1][2] This miscibility makes it a valuable component in various industrial and commercial applications, such as in the manufacturing of paints, lacquers, inks, cleaning agents, and hydraulic fluids.[1] In the pharmaceutical and drug development sectors, understanding the is crucial for formulation design, process optimization, and ensuring product stability.

This technical guide provides a comprehensive overview of the key thermodynamic properties of binary mixtures containing this compound. It details the experimental protocols for measuring these properties, presents quantitative data in a structured format, and visualizes the experimental workflows. The focus is on properties that reveal insights into the molecular interactions occurring between this compound and other components in a mixture.

Density and Excess Molar Volume

The density (ρ) of a liquid mixture is a fundamental thermodynamic property. From density measurements at different compositions, the excess molar volume (VE) can be calculated. VE provides information about the change in volume upon mixing and is a strong indicator of the nature and strength of intermolecular interactions. A negative VE suggests strong specific interactions (like hydrogen bonding) or interstitial accommodation of one component into the other's structure, leading to volume contraction. A positive VE indicates weaker interactions between unlike molecules compared to like molecules, resulting in volume expansion.[3]

Experimental Protocol: Measurement of Density

Densities of pure liquids and their mixtures are commonly measured using a vibrating-tube densimeter.[4][5][6] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

Methodology:

-

Calibration: The densimeter is calibrated using fluids of known density, such as dry air and deionized, doubly distilled water, at the desired temperature.

-

Sample Preparation: Binary mixtures are prepared by mass over the entire mole fraction range. The exact composition is determined using an analytical balance.

-

Measurement: The sample is injected into the vibrating U-tube, ensuring no air bubbles are present. The temperature of the sample is maintained with high precision (typically ±0.01 K) by a built-in Peltier thermostat or a circulating water bath.[5]

-

Data Acquisition: The instrument measures the oscillation period, from which the density is calculated. Multiple readings are taken for each sample to ensure reproducibility.[5] The accuracy of density measurements can be as high as ±0.01 kg·m⁻³.[5]

Data Presentation: Density and Excess Molar Volume of this compound Mixtures

The following table summarizes the excess molar volume (VE) for binary mixtures of this compound with various organic liquids at 298.15 K.

| Component 2 | Mole Fraction (x₁) of this compound | VE (cm³·mol⁻¹) | Reference |

| Ethylene Glycol | 0.5 | Negative | [7] |

| Propylene (B89431) Glycol | ~0.3 (turning point) | Negative to Positive | [7] |

| Glycerol (B35011) | 0.5 | Negative | [7] |

| Cyclohexane (B81311) | 0.5 | Positive | [7] |

| n-Octane | 0.5 | Positive and large | [4] |

| 1,4-Dioxane (B91453) | 0.5 | Positive | [5] |

Note: The exact numerical values for VE at specific mole fractions were not consistently available across all search results. The table indicates the qualitative nature of the deviation.

The excess molar volumes for mixtures of this compound with ethylene glycol and glycerol are negative across the entire composition range.[7] In contrast, the mixture with cyclohexane shows positive excess molar volumes.[7] The system with propylene glycol exhibits both negative and positive deviations.[7] Mixtures with n-octane and 1,4-dioxane also show positive excess molar volumes.[4][5]

Visualization: Experimental Workflow for Density Measurement

References

Navigating the Maze: A Technical Guide to the Toxicology and Safety of 2-Ethoxyethanol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the toxicology and safety data for 2-Ethoxyethanol (also known as ethylene (B1197577) glycol monoethyl ether, EGEE), a solvent commonly used in laboratory settings. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to handle this chemical safely and mitigate potential health risks. All quantitative data is summarized for clarity, and key experimental protocols are detailed.

Section 1: Toxicological Profile of 2-Ethoxyethanol

2-Ethoxyethanol is a colorless liquid with a mild, sweet odor. While a versatile solvent, it presents significant health hazards that necessitate careful handling and a thorough understanding of its toxicological properties.[1] The primary routes of exposure in a laboratory setting are inhalation and dermal contact.[1]

Acute Toxicity

Acute exposure to 2-Ethoxyethanol can cause irritation to the eyes, nose, and throat.[1] At high concentrations, it can lead to more severe effects such as dizziness, lightheadedness, and loss of consciousness.[1]

| Acute Toxicity Data for 2-Ethoxyethanol | |||

| Exposure Route | Test Species | Endpoint | Value |

| Oral | Rat | LD50 | 2125 - 3000 mg/kg[2][3] |

| Oral | Guinea Pig | LD50 | 1400 mg/kg[4] |

| Dermal | Rabbit | LD50 | 3300 mg/kg[2][4] |

| Dermal | Rat | LD50 | 3900 mg/kg[2] |

| Inhalation | Rat | LC50 | 10 mg/l/4h[2] |

| Inhalation | Rat | LC50 | 2000 ppm/7h[5] |

| Inhalation | Mouse | LC50 | 1820 ppm/7h[5] |

Chronic Toxicity and Target Organ Effects

Long-term or repeated exposure to 2-Ethoxyethanol can lead to significant health effects. The primary target organs are the hematopoietic (blood-forming) system, the kidneys, and the male reproductive system.[1][6][7] Chronic exposure may result in anemia, and damage to the kidneys and testes.[1]

| Chronic and Subchronic Toxicity Data for 2-Ethoxyethanol | ||||

| Exposure Route | Test Species | Duration | Endpoint | Value |

| Oral (Drinking Water) | Rat (Male) | 13 weeks | NOAEL (decreased thymus weights) | 1250 ppm[8] |

| Oral (Drinking Water) | Rat (Female) | 13 weeks | NOAEL (all histopathologic and hematologic effects) | 5000 ppm[8] |

| Oral (Drinking Water) | Mouse (Male) | 13 weeks | NOAEL (testicular degeneration, increased hematopoiesis) | 20,000 ppm[8] |

| Oral (Drinking Water) | Mouse (Female) | 13 weeks | NOAEL (adrenal gland hypertrophy, increased hematopoiesis) | 5000 ppm[8] |

| Inhalation | Rat | 13 weeks | NOAEL | 400 ppm[6] |

| Inhalation | Rabbit | 13 weeks | NOAEL | 100 ppm[6] |

Reproductive and Developmental Toxicity

2-Ethoxyethanol is a known reproductive and developmental toxicant.[6][7] Exposure during pregnancy can harm the developing fetus, and it has been shown to cause testicular damage and reduce fertility in males.[1][9]

| Reproductive and Developmental Toxicity Data for 2-Ethoxyethanol | ||||

| Exposure Route | Test Species | Effect | Endpoint | Value |

| Inhalation | Rat | Developmental Toxicity | NOAEL | 50 ppm[6] |

| Inhalation | Rat | Developmental Toxicity | LOAEL | 250 ppm[6] |

| Inhalation | Rabbit | Teratogenicity | NOAEL | 25 ppm[6] |

| Inhalation | Rabbit | Slight Foetotoxicity | LOAEL | 100 ppm[6] |

| Oral | Rat | Embryonic deaths | - | 47 mg/kg/day[9] |

| Dermal | Rat | Skeletal defects | - | 1.0 ml/day[9] |

Genotoxicity and Carcinogenicity

Most genotoxicity tests for 2-Ethoxyethanol have been negative.[6][7] However, some studies have shown positive results for chromosome aberrations and sister-chromatid exchanges.[6][7] The National Toxicology Program (NTP) has conducted studies on 2-Ethoxyethanol, and based on available data, there is insufficient evidence to classify it as a carcinogen.[7][9]

Section 2: Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute oral toxicity to classify the substance.[10]

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.[10]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally by gavage to a group of three animals.[10]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[11]

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Principle: To assess the potential short-term hazards of a substance from dermal exposure.[12]

-

Animal Model: Typically, adult rats are used.[13]

-

Procedure:

-

The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area).[12]

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[13]

-

After 24 hours, the residual substance is removed.

-

Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

-

Endpoint: Determination of the LD50 value and observation of any skin irritation or other toxic effects.[12]

Acute Inhalation Toxicity (Following OECD Guideline 436: Acute Toxic Class Method)

-

Principle: A stepwise procedure using fixed concentrations to rank the inhalation toxicity of a substance.[14]

-

Animal Model: Typically, rodents are used.

-

Procedure:

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber. Nose-only exposure is preferred for aerosols.[14]

-

A series of fixed target concentrations are used in a stepwise manner.

-

Exposure is typically for a defined period (e.g., 4 hours).

-

Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

-

-

Endpoint: Classification of the substance based on lethality at different concentrations.[14]

Section 3: Visualizing Pathways and Protocols

Metabolic Pathway of 2-Ethoxyethanol

2-Ethoxyethanol is metabolized in the body to ethoxyacetaldehyde, which is then further metabolized to ethoxyacetic acid.[6][7] Ethoxyacetic acid is believed to be the primary metabolite responsible for the observed toxicity.[7]

Experimental Workflow: Laboratory Spill Response for Flammable Solvents

A clear and practiced spill response plan is crucial for laboratory safety. The following workflow outlines the key steps for responding to a 2-Ethoxyethanol spill.

Section 4: Laboratory Safety and Handling

Given the significant health risks associated with 2-Ethoxyethanol, strict adherence to safety protocols is paramount.

-

Engineering Controls: Always handle 2-Ethoxyethanol in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

-

Disposal: Dispose of 2-Ethoxyethanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the Safety Data Sheet (SDS) for 2-Ethoxyethanol before use.

References

- 1. 2-Ethoxyethanol - DCCEEW [dcceew.gov.au]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.fr [fishersci.fr]

- 5. 2-Ethoxyethanol - IDLH | NIOSH | CDC [cdc.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Solubility of Organic Compounds in 1-Ethoxyethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxyethanol, also known as 2-ethoxyethanol (B86334) or by the trade name Cellosolve, is a versatile solvent widely utilized in various commercial and industrial applications. It is a clear, colorless, and nearly odorless liquid characterized by its miscibility with water and a broad range of organic solvents, including ethanol, diethyl ether, acetone, and ethyl acetate. This unique solvency allows it to dissolve a diverse array of substances, such as oils, resins, greases, waxes, nitrocellulose, and lacquers, making it a valuable component in the formulation of paints, varnishes, cleaning solutions, and dyes.

This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates the existing knowledge on its solvent properties and provides standardized methodologies for determining solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of an organic compound in a solvent is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both a polar hydroxyl group and a non-polar ethyl group, which contributes to its broad-ranging solvent capabilities.

Factors influencing the solubility of an organic compound in this compound include:

-

Molecular Structure: The presence of functional groups, molecular size, and shape of the solute.

-

Temperature: Solubility can either increase or decrease with temperature depending on the thermodynamic properties of the system.

-

Pressure: Primarily affects the solubility of gaseous solutes.

-

Purity of Components: Impurities in either the solute or the solvent can alter solubility.

Quantitative Solubility Data

| Organic Compound | Chemical Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

Note: Researchers are encouraged to contribute to the scientific community by publishing experimentally determined solubility data for organic compounds in this compound.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound in this compound. This method is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of a solid organic compound in this compound at a specified temperature.

Materials:

-

Solid organic compound of interest (solute)

-

This compound (solvent), analytical grade

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid organic compound to a known volume of this compound in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the sample at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation of the solute.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered solution with this compound to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved organic compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Workflow for Solvent Selection

For researchers in drug development, the selection of an appropriate solvent system is a critical step. The following diagram outlines a logical workflow for considering this compound as a potential solvent.

Caption: A decision-making diagram for the evaluation of this compound as a solvent.

Conclusion

This compound is a highly effective and versatile solvent for a wide range of organic compounds due to its unique chemical structure. While a comprehensive database of quantitative solubility data is currently lacking in the public domain, the experimental protocols outlined in this guide provide a solid foundation for researchers to determine these values in their own laboratories. The continued investigation and publication of such data will be invaluable to the scientific community, particularly in the fields of chemistry, materials science, and pharmaceutical development.

An In-depth Technical Guide to 1-Ethoxyethanol Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanisms involving 1-ethoxyethanol and its derivatives in organic synthesis. The primary focus is on its application in the formation of 1-ethoxyethyl (EE) acetals, a crucial protecting group for alcohols. This guide will detail the formation and cleavage of these protecting groups, discuss their stability, and provide experimental protocols and quantitative data. Additionally, the potential application of this compound in other significant organic reactions will be explored.

Core Application: The 1-Ethoxyethyl (EE) Group for Alcohol Protection

The most prominent role of this compound chemistry in organic synthesis is in the protection of hydroxyl groups. While this compound itself is a hemiacetal formed from the reaction of acetaldehyde (B116499) and ethanol (B145695), the direct reagent used for protection is typically ethyl vinyl ether. The acid-catalyzed addition of an alcohol to ethyl vinyl ether yields a 1-ethoxyethyl (EE) ether, which is an acetal. This protecting group is valued for its ease of introduction, stability under a range of conditions, and facile removal under mild acidic conditions.

Mechanism of Protection (EE Ether Formation)

The protection of an alcohol as a 1-ethoxyethyl ether proceeds via an acid-catalyzed addition of the alcohol to ethyl vinyl ether. The mechanism involves the protonation of the vinyl ether to form a resonance-stabilized carbocation, which is then attacked by the alcohol nucleophile. Subsequent deprotonation yields the protected alcohol.

Mechanism of Deprotection

The cleavage of the 1-ethoxyethyl ether to regenerate the alcohol is essentially the reverse of the protection mechanism. It is achieved under mild acidic conditions, typically in the presence of a protic solvent like methanol (B129727) or water. The reaction is initiated by protonation of one of the ether oxygens, followed by elimination of ethanol to form a resonance-stabilized carbocation. This carbocation is then trapped by the solvent (e.g., water or methanol) to form a hemiacetal, which is unstable and readily hydrolyzes to the parent alcohol and acetaldehyde.

Stability of the 1-Ethoxyethyl Protecting Group

The EE group is stable to a wide range of reaction conditions, which makes it a versatile protecting group in multi-step synthesis.[1]

Stable to:

-

Strong bases (e.g., NaOH, KOH, alkoxides)

-

Nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums)

-

Many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄)

Labile to:

-

Aqueous acidic conditions (e.g., acetic acid, HCl, p-toluenesulfonic acid)[2]

Quantitative Data on 1-Ethoxyethyl Protection and Deprotection

The following tables summarize representative quantitative data for the protection of various alcohols as 1-ethoxyethyl ethers and their subsequent deprotection. Yields are typically high for both processes.

Table 1: Protection of Alcohols as 1-Ethoxyethyl (EE) Ethers

| Substrate (Alcohol) | Reagents | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | Ethyl vinyl ether (1.5 eq) | Pyridinium p-toluenesulfonate (PPTS) (2 mol%) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 h | >90 | General Procedure |

| Secondary Alcohol | Ethyl vinyl ether (2.0 eq) | Camphorsulfonic acid (CSA) (2 mol%) | Dichloromethane (DCM) | 0 - 25 | 2 - 8 h | 85-95 | General Procedure |

| Phenol | Ethyl vinyl ether (1.2 eq) | p-Toluenesulfonic acid (p-TsOH) (cat.) | Benzene | RT | 2 h | ~95 | General Procedure |

| D-Glucal | Ethyl vinyl ether (6 eq) | Pyridinium p-toluenesulfonate (PPTS) (10 mol%) | Dichloromethane (DCM) | 0 | 1.5 h | 95 | [2] |

Table 2: Deprotection of 1-Ethoxyethyl (EE) Ethers

| Substrate (EE Ether) | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Primary EE Ether | Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) | Methanol/Water (9:1) | RT | 0.5 - 2 h | >95 | General Procedure |

| Secondary EE Ether | Acetic Acid (cat.) | Tetrahydrofuran/Water (3:1) | 40 | 3 h | >90 | General Procedure |

| Phenolic EE Ether | Dilute HCl | Methanol | RT | 1 h | ~98 | General Procedure |

| 4-Alkynylpyrazole EE Ether | Dilute HCl | Ethanol | Reflux | 1 h | 67-88 | [2] |

Detailed Experimental Protocols

General Protocol for the Protection of a Primary Alcohol as a 1-Ethoxyethyl Ether

This protocol describes a general procedure for the protection of a primary alcohol using ethyl vinyl ether and an acid catalyst.

Materials:

-

Primary alcohol (1.0 eq)

-

Ethyl vinyl ether (1.5 - 2.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.02 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add ethyl vinyl ether (1.5 - 2.0 eq) to the stirred solution.

-

Add a catalytic amount of PPTS (0.02 eq).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-ethoxyethyl protected alcohol, which can be purified by column chromatography if necessary.

General Protocol for the Deprotection of a 1-Ethoxyethyl Ether

This protocol describes the cleavage of a 1-ethoxyethyl ether to regenerate the parent alcohol using a mild acidic catalyst.

Materials:

-

1-Ethoxyethyl protected alcohol (1.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Methanol/Water (9:1 v/v)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve the 1-ethoxyethyl protected alcohol (1.0 eq) in a 9:1 mixture of methanol and water.

-

Add PPTS (0.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 0.5-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol. Purify by column chromatography if necessary.

Other Reaction Mechanisms Involving this compound Derivatives

Williamson Ether Synthesis: A Potential but Uncommon Pathway

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[3][4][5][6][7] In principle, the alkoxide of this compound (sodium 1-ethoxyethoxide) could act as a nucleophile.

However, specific examples of this reaction are not prevalent in the literature. This may be due to the instability of the hemiacetal alkoxide, which could potentially revert to an aldehyde and an alkoxide, leading to side reactions. The basic conditions required to form the alkoxide could also promote the decomposition of the hemiacetal. Therefore, while mechanistically plausible, this is not a common synthetic route.

Logical Workflow in Multi-Step Synthesis

The use of 1-ethoxyethyl as a protecting group is a strategic decision in a multi-step synthesis. The following diagram illustrates a logical workflow where a molecule with two different functional groups, an alcohol and an ester, requires selective reduction of the ester.

This workflow demonstrates the critical role of protecting groups in achieving chemoselectivity. By temporarily masking the reactive hydroxyl group, the desired transformation on another part of the molecule can be carried out efficiently.

Conclusion

This compound and its related chemistry, particularly through the use of ethyl vinyl ether, provide a valuable tool for the protection of alcohols in organic synthesis. The 1-ethoxyethyl (EE) protecting group offers a favorable combination of ease of formation, stability to a variety of common reagents, and mild cleavage conditions. This technical guide has detailed the core reaction mechanisms, provided quantitative data and experimental protocols, and illustrated the logical application of this chemistry in the context of multi-step synthesis for researchers and professionals in drug development and chemical sciences. While other potential reaction pathways like the Williamson ether synthesis are mechanistically conceivable, the primary and most reliable application remains in the realm of protecting group chemistry.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Environmental Fate and Transport of 1-Ethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental fate and transport of 1-Ethoxyethanol. Due to the limited availability of experimental data for this compound, this document incorporates data for its structural isomer, 2-Ethoxyethanol, as a surrogate where necessary and clearly indicates as such. Furthermore, quantitative estimations for key environmental fate parameters have been generated using the US EPA's Estimation Programs Interface (EPI) Suite™ to provide a more complete assessment.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is crucial for predicting its behavior in the environment. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H10O2 | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][2] |

| CAS Number | 7518-70-9 | [2][3] |

| Vapor Pressure | 11.9 mmHg (estimated) | EPI Suite™ |

| Water Solubility | 1,000,000 mg/L (miscible) (estimated) | EPI Suite™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | 0.3 (estimated) | [1] |

| Henry's Law Constant | 1.93 x 10^-7 atm-m³/mol (estimated) | EPI Suite™ |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and degradation processes. These processes determine the persistence and distribution of the chemical in various environmental compartments.

Abiotic Degradation

Hydrolysis: Based on its chemical structure (an ether and a secondary alcohol), this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). Ethers and alcohols are generally resistant to hydrolysis in the absence of strong acids or bases.

Atmospheric Photolysis: In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 1.5 days, indicating a relatively low persistence in the air.

Biotic Degradation

This compound is expected to be readily biodegradable. While specific experimental data for this compound is limited, its structural isomer, 2-Ethoxyethanol, is known to be readily biodegradable. The estimated biodegradation timeline from EPI Suite™ suggests that this compound will likely meet the criteria for ready biodegradability.

Transport and Partitioning

Volatilization: With a moderate vapor pressure and a low Henry's Law constant, this compound has a low potential for volatilization from water and moist soil surfaces.

Soil Sorption: The estimated Log Koc value for this compound is low, suggesting that it will have high mobility in soil and is not expected to adsorb significantly to soil organic matter or sediments. Its high water solubility further supports its potential for leaching in soil.

Bioaccumulation: The low Log Kow value of this compound indicates a low potential for bioaccumulation in aquatic organisms.

The following table summarizes the key environmental fate parameters for this compound, with values for 2-Ethoxyethanol provided for comparison where direct data is unavailable.

| Parameter | This compound (Estimated) | 2-Ethoxyethanol (Experimental/Estimated) | Source |

| Atmospheric Half-life (vs. •OH) | 1.5 days | 1.3 days | EPI Suite™ |

| Ready Biodegradability | Expected to be readily biodegradable | Readily biodegradable | EPI Suite™ / Literature for 2-EE |

| Soil Adsorption Coefficient (Log Koc) | 0.5 | 0.79 | EPI Suite™ |

| Bioconcentration Factor (BCF) | 3.16 (Log BCF = 0.5) | 3.16 (Log BCF = 0.5) | EPI Suite™ |

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate properties of chemicals.

Ready Biodegradability (OECD 301)

The ready biodegradability of this compound can be assessed using one of the methods described in the OECD 301 guideline. The CO2 Evolution Test (OECD 301B) is a common method.[4][5][6][7]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the amount of CO2 produced.[5]

-

Apparatus: A respirometer that allows for the continuous measurement of CO2 evolution.

-

Procedure:

-

Prepare a mineral medium containing the test substance as the sole source of organic carbon.

-

Inoculate the medium with a small amount of activated sludge.

-

Incubate the test mixture in sealed vessels with a CO2-trapping agent (e.g., barium hydroxide (B78521) or sodium hydroxide).

-

Measure the amount of CO2 produced over a 28-day period.

-

A reference substance (e.g., sodium benzoate) and a blank control are run in parallel.

-

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of CO2 evolution reaches at least 60% of the theoretical maximum within a 10-day window during the 28-day test period.[4][6]

Adsorption/Desorption Using the Batch Equilibrium Method (OECD 106)

The soil sorption potential of this compound can be determined using the batch equilibrium method.[8][9][10][11][12]

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance remaining in the solution phase is measured, and the amount adsorbed to the soil is calculated by difference.

-

Apparatus: Centrifuge, shaker, analytical instrumentation for quantifying the test substance (e.g., HPLC, GC).

-

Procedure:

-

Select a range of representative soil types.

-

Prepare solutions of the test substance at different concentrations.

-

Add a known mass of soil to each solution.

-

Equilibrate the soil-solution mixtures by shaking for a defined period.

-

Separate the soil and solution by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical.[13][14][15][16][17]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.

-

Apparatus: pH meter, constant temperature bath or incubator, analytical instrumentation for quantifying the test substance.

-

Procedure:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Add the test substance to each buffer solution.

-

Incubate the solutions at a constant temperature.

-

At various time intervals, take samples and analyze for the concentration of the test substance.

-

Determine the hydrolysis rate constant and half-life at each pH.

-

Visualizations

The following diagrams illustrate the key concepts related to the environmental fate and transport of this compound.

Conceptual model of the environmental fate of this compound.

Workflow for OECD 301B Ready Biodegradability Test.

References

- 1. This compound | C4H10O2 | CID 10129898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cas 7518-70-9,this compound | lookchem [lookchem.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 11. content.fera.co.uk [content.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 17. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethoxyethanol as a Solvent in Spectroscopy

Disclaimer: The following application notes and protocols detail the use of 2-Ethoxyethanol (CAS: 110-80-5) as a solvent for spectroscopy. Due to a significant lack of publicly available scientific data for 1-Ethoxyethanol (CAS: 7518-70-9) , its isomer, 2-Ethoxyethanol, is presented here as a well-characterized alternative. Researchers should be aware that these are distinct chemical compounds, and the data provided for 2-Ethoxyethanol should not be directly attributed to this compound.

Introduction

2-Ethoxyethanol, also known as ethyl cellosolve, is a versatile solvent with properties that make it suitable for a range of spectroscopic applications.[1][2][3] It is a clear, colorless liquid that is miscible with water and many organic solvents.[4] Its ability to dissolve a wide variety of compounds, including oils, resins, waxes, and nitrocellulose, makes it a useful solvent in diverse fields of chemical analysis.[3][4]

Physicochemical Properties of 2-Ethoxyethanol

A summary of the key physical and spectroscopic properties of 2-Ethoxyethanol is presented in the table below. This data is essential for selecting the appropriate solvent for a specific spectroscopic measurement and for the correct interpretation of the resulting spectra.

| Property | Value | Reference(s) |

| Chemical Formula | C4H10O2 | [4] |

| Molar Mass | 90.12 g/mol | [4] |

| CAS Number | 110-80-5 | [4] |

| Boiling Point | 135 °C | [1][4][5] |

| Density | 0.930 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.407 | [5] |

| Dielectric Constant | 29.6 at 20°C | |

| UV Cutoff | ~210 nm (for qualitative work), ~280 nm (for quantitative work) | [6] |

| Viscosity | 2.09 cP at 20°C | |

| Solubility | Miscible with water, ethanol, diethyl ether, acetone | [4] |

Spectroscopic Applications

UV-Visible (UV-Vis) Spectroscopy

2-Ethoxyethanol is a suitable solvent for UV-Vis spectroscopy, particularly in the visible and near-UV regions. Its UV cutoff is approximately 210 nm, which allows for the analysis of many compounds that absorb in the near-UV and visible ranges.[6] For highly sensitive quantitative measurements, it is recommended to work at wavelengths above 280 nm to minimize background absorbance.[6]

Infrared (IR) Spectroscopy

While 2-Ethoxyethanol can be used as a solvent for IR spectroscopy, its own absorption bands can interfere with the analysis of the solute. The spectrum of 2-Ethoxyethanol exhibits characteristic peaks corresponding to O-H, C-H, C-O, and C-C bond vibrations. Therefore, it is crucial to acquire a background spectrum of the solvent and subtract it from the sample spectrum. Alternatively, specific spectral windows where the solvent has minimal absorption can be utilized for analysis.

Experimental Protocols

Protocol 1: UV-Visible Spectroscopy

This protocol outlines the general procedure for preparing a sample for UV-Vis analysis using 2-Ethoxyethanol as the solvent.

Materials:

-

2-Ethoxyethanol (spectrophotometric grade)

-

Analyte of interest

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Preparation: Use spectrophotometric grade 2-Ethoxyethanol to minimize background absorbance.

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a small amount of 2-Ethoxyethanol in a volumetric flask.

-

Dilute to the mark with 2-Ethoxyethanol to achieve the desired concentration. Ensure the final concentration results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for the scan.

-

-

Baseline Correction:

-

Fill a quartz cuvette with 2-Ethoxyethanol to be used as the reference (blank).

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Fill another quartz cuvette with the sample solution and place it in the sample holder.

-

Perform a baseline correction or "zero" the instrument with the blank.

-

-

Data Acquisition:

-

Acquire the absorption spectrum of the sample.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

Protocol 2: Infrared Spectroscopy

This protocol provides a general method for preparing a liquid sample in a 2-Ethoxyethanol solution for IR analysis.

Materials:

-

2-Ethoxyethanol (IR grade, anhydrous)

-

Analyte of interest

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr)

-

Pipettes

-

FTIR spectrometer

Procedure:

-

Solvent and Cell Preparation: Use anhydrous IR-grade 2-Ethoxyethanol to avoid strong O-H band interference from water. Ensure the liquid cell windows are clean and dry.

-

Sample Preparation:

-

Prepare a concentrated solution of the analyte in 2-Ethoxyethanol (typically 1-10% w/v). The optimal concentration will depend on the analyte's IR absorptivity.

-

-

Background Spectrum:

-

Fill the demountable liquid cell with pure 2-Ethoxyethanol.

-

Place the cell in the FTIR spectrometer and acquire a background spectrum. This will be used to subtract the solvent's own absorption bands.

-

-

Sample Spectrum:

-

Clean and dry the liquid cell.

-

Fill the cell with the sample solution.

-

Place the cell in the spectrometer and acquire the sample spectrum.

-

-

Data Processing:

-

Subtract the background spectrum of 2-Ethoxyethanol from the sample spectrum to obtain the spectrum of the analyte.

-

Safety Precautions

2-Ethoxyethanol is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]

- 2. 2-Ethoxyethanol - DCCEEW [dcceew.gov.au]

- 3. 2-ethoxyethanol, 110-80-5 [thegoodscentscompany.com]

- 4. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 5. 2-Ethoxyethanol spectrophotometric grade, = 99 110-80-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Application Notes: 1-Ethoxyethanol as a Reagent in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a cornerstone of ester synthesis.[1][2] This application note details the use of 1-ethoxyethanol as a nucleophilic alcohol reagent in Fischer esterification reactions. This compound, a glycol ether, offers a unique combination of properties that can be advantageous in specific synthetic contexts, such as modifying the polarity and solubility of the target ester.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is an equilibrium-driven process.[2] The reaction mechanism involves several key steps, initiated by the protonation of the carboxylic acid carbonyl group by an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, in this case, this compound. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester. To drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, and/or the water byproduct is removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

Caption: Fischer Esterification Mechanism.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for determining appropriate reaction conditions, such as temperature and solvent choice.

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Boiling Point | 135 °C (275 °F; 408 K) |

| Density | Not explicitly found, but expected to be less than water |

| Solubility in Water | Miscible |

Experimental Protocols

General Protocol for Esterification using this compound

This protocol provides a general methodology for the esterification of a carboxylic acid with this compound. The specific quantities of reagents and reaction time may need to be optimized for different carboxylic acid substrates.

Materials:

-

Carboxylic acid

-

This compound (in excess, can be used as solvent)

-

Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the carboxylic acid and an excess of this compound (typically 3-5 equivalents, or used as the solvent).

-

Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

-

If using a Dean-Stark apparatus to remove water, fill the side arm with a suitable solvent like toluene.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will be close to the boiling point of this compound if it is used as the solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If this compound was used in large excess, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography as required.

Specific Protocol: Synthesis of 1-Ethoxyethyl Acetate (B1210297)

This protocol describes the synthesis of 1-ethoxyethyl acetate from acetic acid and this compound.

Reagents and Quantities:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| Acetic Acid | 60.05 | 6.0 g (5.7 mL) | 0.1 | 1 |

| This compound | 90.12 | 27.0 g (29.7 mL) | 0.3 | 3 |

| Conc. H₂SO₄ | 98.08 | ~0.5 mL | - | Catalytic |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 6.0 g of acetic acid and 27.0 g of this compound.

-

With gentle stirring, slowly add approximately 0.5 mL of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 120-130 °C) for 2-4 hours.

-

Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash them with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-ethoxyethyl acetate.

-

The product can be further purified by fractional distillation.

Caption: Experimental Workflow.

Conclusion

This compound serves as a viable alcohol reagent in Fischer esterification reactions. Its higher boiling point compared to simple alcohols like ethanol (B145695) allows for reactions to be conducted at elevated temperatures without the need for a sealed apparatus, potentially increasing reaction rates. The resulting esters, containing the ethoxyethyl moiety, may exhibit altered physicochemical properties, such as increased hydrophilicity and modified metabolic profiles, which can be of significant interest in the fields of medicinal chemistry and drug development. The provided protocols offer a foundational methodology for the synthesis of esters utilizing this compound, which can be adapted and optimized for a wide range of carboxylic acid substrates.

References

Application Notes and Protocols for 1-Ethoxyethanol in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxyethanol, a bifunctional solvent containing both an ether and a hydroxyl group, presents a viable medium for the synthesis of metallic nanoparticles. Its role extends from acting as a solvent for precursors to serving as a reducing agent at elevated temperatures, analogous to the well-established polyol synthesis method.[1][2] The moderate boiling point of this compound (approximately 135°C) allows for nanoparticle synthesis at temperatures sufficient for the reduction of metal salts without the need for more volatile or hazardous reducing agents.[3][4] This document provides detailed protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound, along with methods for their characterization.

Principle of Synthesis

The synthesis of nanoparticles in this compound is based on the reduction of a metal salt precursor. At elevated temperatures, the alcohol group of this compound can be oxidized, leading to the reduction of metal ions to their zero-valent state.[5][6] This process initiates the nucleation and subsequent growth of nanoparticles. The presence of a capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial to control the growth and prevent the agglomeration of the newly formed nanoparticles, ensuring their stability in the colloidal suspension.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol details the synthesis of gold nanoparticles using this compound as both the solvent and reducing agent, with PVP as a capping agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (C₄H₁₀O₂)

-

Polyvinylpyrrolidone (PVP, average MW 40,000)

-

Ethanol (B145695) (for washing)

-

Deionized water

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Preparation of Precursor Solution: In a 100 mL three-necked round-bottom flask, dissolve 0.02 g of PVP in 20 mL of this compound with gentle stirring until the PVP is completely dissolved.

-

Addition of Gold Precursor: To this solution, add 0.5 mL of a freshly prepared 20 mM aqueous solution of HAuCl₄·3H₂O. The solution should turn pale yellow.

-